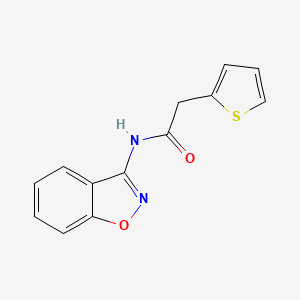

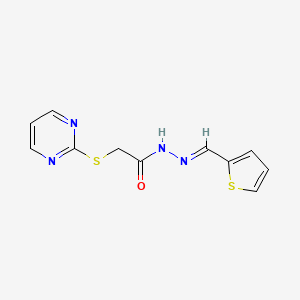

![molecular formula C17H20N4O3S B5516335 N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of acetohydrazides and hydrazone derivatives, known for their diverse biological activities and potential in various fields of chemistry and pharmacology. The interest in such compounds lies in their structural diversity and the ability to participate in a wide range of chemical reactions, leading to new compounds with significant properties.

Synthesis Analysis

The synthesis of related acetohydrazide and hydrazone compounds often involves the condensation of appropriate benzaldehydes with acetohydrazides in the presence of suitable catalysts or under specific conditions to ensure the formation of the desired hydrazone linkage. These reactions are generally straightforward, offering high yields and the possibility to introduce various substituents, affecting the properties of the final compounds (T. V. Quoc et al., 2019).

Molecular Structure Analysis

The molecular structure of acetohydrazide and hydrazone derivatives is characterized by X-ray diffraction, revealing details about the crystal packing, hydrogen bonding, and molecular conformations. These structures often show trans configurations around the C=N double bond and can exhibit different conformations based on substituent effects and intermolecular interactions (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Acetohydrazides and their hydrazone derivatives participate in various chemical reactions, including cyclization, oxidation, and nucleophilic addition, leading to a wide array of functional compounds. Their chemical reactivity is significantly influenced by the nature of substituents on the phenyl ring and the presence of electron-donating or withdrawing groups (R. I. Vas’kevich et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure and substituents. These properties are crucial for their application in material science and pharmaceutical formulations. The presence of functional groups like dimethoxy, dimethyl, and thio groups can significantly affect these physical properties, influencing their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrogen bonding capability, are pivotal for understanding the interaction of these compounds with biological targets and their potential applications. Hydrazone derivatives show varied biological activities which can be attributed to their ability to interact with enzymes, receptors, and other biological molecules through hydrogen bonds and other non-covalent interactions. The introduction of specific functional groups can enhance these interactions, leading to compounds with desired biological activities (Ö. Tamer et al., 2014).

Applications De Recherche Scientifique

Anticancer Potential

Several studies have focused on synthesizing new compounds with potential anticancer activities. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated notable antitumor activity against human breast adenocarcinoma cell lines, suggesting a promising avenue for developing new anticancer agents (Abdellatif et al., 2014). Similarly, another study introduced novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, showcasing marked anticancer activity against several cancer cell lines, indicative of their potential in cancer treatment protocols (Abdelgawad et al., 2016).

Anti-Inflammatory and Analgesic Properties

Research into novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underlining their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antituberculotic and Cytotoxic Activities

A series of hydrazone derivatives bearing the pyrimidine-alkylsulfanyl moiety were synthesized and evaluated for their antituberculotic and cytotoxic properties. The study found moderate antitubercular activity and highlighted a compound with promising cytotoxic activity, suggesting a potential route for developing new therapeutic agents against tuberculosis and cancer (Yurttaş et al., 2015).

Antioxidant Properties

Investigations into the antioxidant activities of newly synthesized compounds are crucial for identifying potential therapeutic agents against oxidative stress-related diseases. For example, the synthesis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines evaluated their antioxidant capabilities, demonstrating that some compounds exhibited promising activity, highlighting their potential in combating oxidative damage (Chaban et al., 2013).

Propriétés

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-11-7-12(2)20-17(19-11)25-10-16(22)21-18-9-13-5-6-14(23-3)15(8-13)24-4/h5-9H,10H2,1-4H3,(H,21,22)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCGWEUMNMKFPT-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

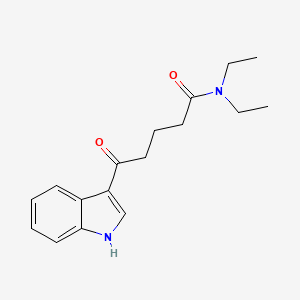

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

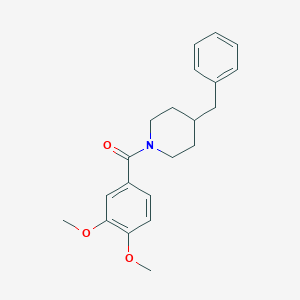

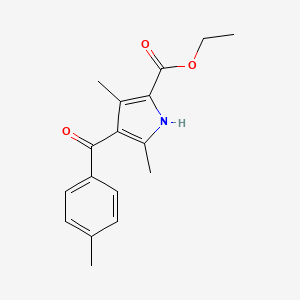

![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

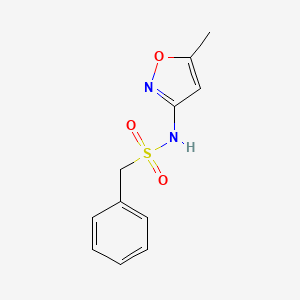

![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)

![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)